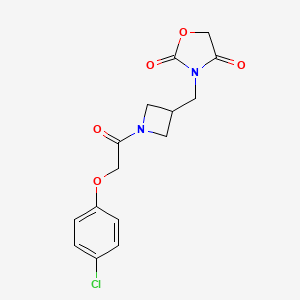
3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a chlorophenoxy group indicates that this compound might have some biological activity, as this group is found in several types of drugs .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine and oxazolidine rings will introduce some rigidity into the molecule, which could have implications for its biological activity .Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activity
Imidazole-containing compounds have garnered attention for their antimicrobial properties. This compound’s structure includes an imidazole ring, which contributes to its antibacterial and antimycobacterial effects. Researchers have evaluated derivatives of 1,3-diazole (imidazole) for their activity against various bacterial strains, including Mycobacterium tuberculosis . Further studies could explore its potential as a novel antimicrobial agent.
Anti-Inflammatory Properties
Imidazole derivatives have demonstrated anti-inflammatory effects. This compound’s unique structure may modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory conditions .
Antitumor Potential
The presence of an imidazole ring often correlates with antitumor activity. Researchers have explored imidazole-based compounds for their cytotoxic effects against cancer cells. Investigating this compound’s impact on tumor cell lines could reveal its potential as an antitumor agent .
Antidiabetic Effects
Certain imidazole derivatives exhibit antidiabetic properties. Given the increasing prevalence of diabetes, compounds like this one could be valuable in managing blood glucose levels. Investigating its effects on insulin sensitivity and glucose metabolism would be worthwhile .
Antioxidant Activity
Imidazole-containing compounds often possess antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Evaluating the antioxidant capacity of this compound could provide insights into its therapeutic potential .
Antiulcer Activity
Imidazole derivatives have been explored as antiulcer agents. Their ability to modulate gastric acid secretion and promote mucosal healing makes them relevant in treating peptic ulcers. Investigating whether this compound exhibits antiulcer effects could be valuable .
Propriétés
IUPAC Name |
3-[[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c16-11-1-3-12(4-2-11)22-8-13(19)17-5-10(6-17)7-18-14(20)9-23-15(18)21/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXBSMZDFSDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

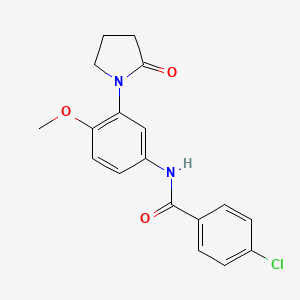
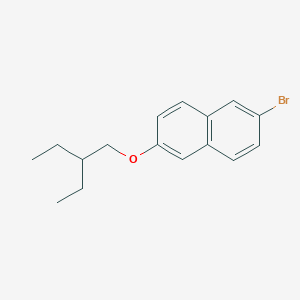
![2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride](/img/structure/B2721060.png)
![4-benzyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2721062.png)
![4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2721064.png)
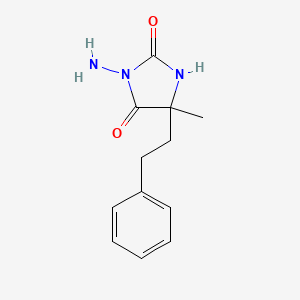

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2721067.png)
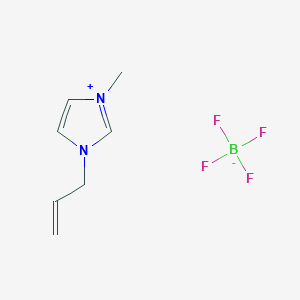

![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B2721076.png)
![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)